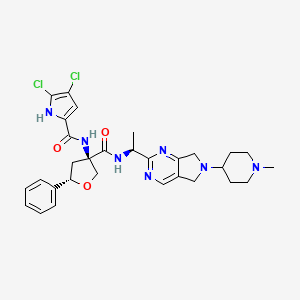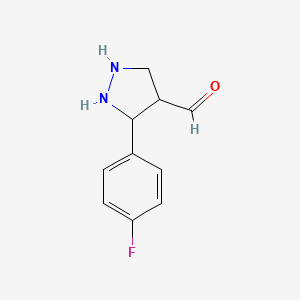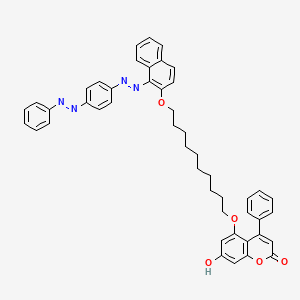
LD-Attec4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LD-Attec4, also known as compound 4A, is a coupling compound that can bind to LC3, a protein involved in autophagy. This compound is designed to connect autophagosomes with lipid droplets, inducing autophagy to clear lipid droplets. This innovative approach targets lipid droplets for degradation, which has significant implications for treating diseases related to lipid accumulation .
Méthodes De Préparation
LD-Attec4 is synthesized by connecting LC3-binding molecules to lipid droplet-binding probes via a linker. The synthetic route involves the use of LC3-binding small molecules such as GW and DP, and lipid droplet-binding molecules like Sudan III and Sudan IV. These components are connected through short-chain linkers to form the final compound . The reaction conditions typically involve treating cells with 5-15 μM of the compound for 24 hours to achieve lipid droplet degradation .
Analyse Des Réactions Chimiques
LD-Attec4 primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. The compound binds to LC3 and lipid droplets, forming a ternary complex that facilitates the autophagic degradation of lipid droplets. The major product of this reaction is the clearance of lipid droplets from cells .
Applications De Recherche Scientifique
LD-Attec4 has a wide range of scientific research applications:
Chemistry: It serves as a tool compound for studying autophagy and lipid metabolism.
Biology: It is used to investigate the role of lipid droplets in various cellular processes and diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases.
Industry: The compound can be used in the development of new drugs targeting lipid metabolism.
Mécanisme D'action
LD-Attec4 exerts its effects by binding to LC3 and lipid droplets, forming a ternary complex that targets lipid droplets for autophagic degradation. This process involves the recruitment of autophagosomes, which engulf the lipid droplets and transport them to lysosomes for degradation. The molecular targets of this compound include LC3 and lipid droplets, and the pathway involved is the autophagy-lysosome pathway .
Comparaison Avec Des Composés Similaires
LD-Attec4 is unique compared to other compounds targeting lipid metabolism due to its dual-binding mechanism. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective for non-protein biomolecules like lipid droplets.
AUTACs (Autophagy-Targeting Chimeras): These compounds also utilize the autophagy pathway but typically target proteins rather than lipid droplets.
This compound stands out due to its ability to target and degrade lipid droplets specifically, making it a valuable tool for studying and potentially treating diseases related to lipid accumulation .
Propriétés
Formule moléculaire |
C47H44N4O5 |
|---|---|
Poids moléculaire |
744.9 g/mol |
Nom IUPAC |
7-hydroxy-4-phenyl-5-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecoxy]chromen-2-one |
InChI |
InChI=1S/C47H44N4O5/c52-39-31-43(46-41(34-17-9-7-10-18-34)33-45(53)56-44(46)32-39)55-30-16-6-4-2-1-3-5-15-29-54-42-28-23-35-19-13-14-22-40(35)47(42)51-50-38-26-24-37(25-27-38)49-48-36-20-11-8-12-21-36/h7-14,17-28,31-33,52H,1-6,15-16,29-30H2 |
Clé InChI |
KAXDWJMMXKGQCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)O)OCCCCCCCCCCOC4=C(C5=CC=CC=C5C=C4)N=NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

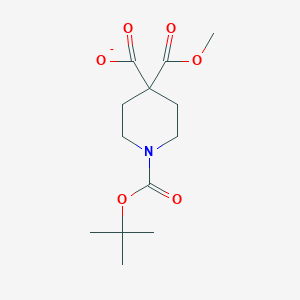

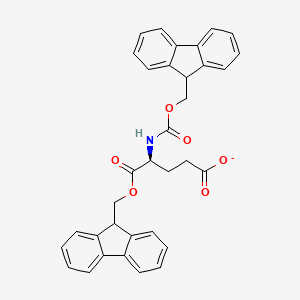

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
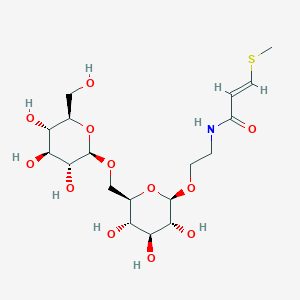
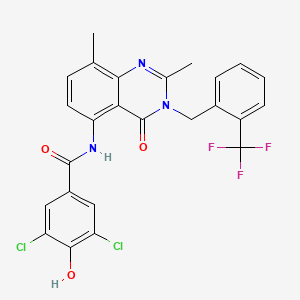
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
